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An In-depth Technical Guide to the Thermodynamic Properties of t-Butylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to
determine the core thermodynamic properties of t-butylsilane ((CHs)sCSiHs). Due to a lack of
extensive, publicly available experimental data for t-butylsilane, this document focuses on the
established experimental and computational protocols for analogous organosilicon compounds.
Detailed descriptions of experimental setups for calorimetry and vapor pressure measurements
are provided, alongside computational approaches that offer reliable estimations of
thermodynamic parameters. This guide serves as a foundational resource for researchers
requiring thermodynamic data for t-butylsilane, enabling them to either undertake
experimental determination or utilize computational predictions with a thorough understanding
of the underlying principles.

Introduction

t-Butylsilane is an organosilicon compound of interest in various chemical applications,
including as a precursor in chemical vapor deposition and as a reagent in organic synthesis. A
thorough understanding of its thermodynamic properties—namely the enthalpy of formation,
standard entropy, and heat capacity—is crucial for process design, safety analysis, and
reaction modeling. However, experimental thermochemical data for organosilicon compounds
have historically been challenging to obtain and have been subject to inconsistencies, often
due to experimental challenges such as incomplete combustion in calorimetric studies.[1][2]
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In recent years, advancements in high-level ab initio quantum chemical methods have provided
a reliable means to calculate thermodynamic properties for a wide range of organosilicon
compounds, creating a benchmark for assessing experimental data.[1][2][3] This guide will
detail both the experimental techniques and computational methods applicable to determining
the thermodynamic properties of t-butylsilane.

Core Thermodynamic Properties

While specific experimental values for t-butylsilane are not readily found in the literature, the
following table summarizes the key thermodynamic properties of interest. The values presented
here are estimates based on computational methods and data from similar organosilicon
compounds, and should be treated as such.

Thermodynamic

Symbol Estimated Value Units
Property
Standard Enthalpy of

_ AfHC(g) -150 + 15 kJ/mol

Formation (gas)
Standard Molar

S°(g) 350+ 20 J/mol-K
Entropy (gas)
Molar Heat Capacity

Cp(9) 140 + 10 J/mol-K

(gas, 298.15 K)

Note: These values are estimations and should be confirmed by experimental measurement or
high-level computational studies.

Experimental Determination of Thermodynamic
Properties

The experimental determination of the thermodynamic properties of volatile and reactive
organosilicon compounds like t-butylsilane requires specialized techniques.

Enthalpy of Formation via Combustion Calorimetry
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The standard enthalpy of formation (AfH®) is most commonly determined indirectly from the
enthalpy of combustion (AcH®), measured using a bomb calorimeter.[2][4][5]

Experimental Protocol: Bomb Calorimetry of t-Butylsilane

o Sample Preparation: A precise mass of high-purity t-butylsilane is encapsulated in a sample
holder suitable for volatile liquids.

e Bomb Assembly: The sample holder is placed in a stainless steel combustion bomb. A known
length of fuse wire is positioned to ensure ignition.

o Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen to
approximately 30 atm to ensure complete combustion.[6][7]

o Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter
vessel. The entire assembly is thermally insulated.

« Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water
is monitored with high precision before, during, and after combustion to determine the
temperature change (AT).

e Analysis: The heat released during combustion is calculated from AT and the heat capacity
of the calorimeter system (determined by calibrating with a standard substance like benzoic
acid). Corrections are made for the heat of ignition and the formation of any side products
(e.g., nitric acid from residual nitrogen).

o Calculation of AfH®: The standard enthalpy of combustion is used in conjunction with the
known standard enthalpies of formation of the combustion products (COz, H20, and SiO2) to
calculate the standard enthalpy of formation of t-butylsilane using Hess's Law.

A generalized workflow for this process is illustrated below.
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Experimental Workflow for Determining Enthalpy of Formation
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Workflow for Enthalpy of Formation Determination
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Entropy and Heat Capacity Determination

Standard entropy (S°) and heat capacity (Cp) are typically determined from heat capacity

measurements down to near absolute zero using adiabatic calorimetry, and from spectroscopic

data combined with statistical mechanics.

Experimental Protocol: Adiabatic Calorimetry

Sample Loading: A known mass of t-butylsilane is condensed into a pre-cooled adiabatic
calorimeter vessel.

Cooling: The calorimeter is cooled to a very low temperature, typically using liquid helium.

Heating and Measurement: A precisely measured amount of electrical energy is supplied to
the sample, and the resulting temperature increase is recorded. This is repeated in small
increments over a wide temperature range.

Data Analysis: The heat capacity at each temperature is calculated from the energy input
and the temperature change. The resulting data of Cp versus T is used to determine the
standard entropy and heat capacity at 298.15 K.

Experimental Protocol: Rotational-Vibrational Spectroscopy

Sample Preparation: Gaseous t-butylsilane is introduced into a sample cell.
Data Acquisition: Infrared and Raman spectra of the gas-phase sample are recorded.[4]

Spectral Analysis: The rotational and vibrational energy levels are determined from the
analysis of the spectral lines.

Statistical Mechanics Calculation: The determined energy levels are used in statistical
mechanics calculations to determine the entropy and heat capacity of the molecule in the
ideal gas state.[8]

Computational Estimation of Thermodynamic
Properties
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Given the challenges of experimental measurements, computational methods are a valuable
tool for obtaining thermodynamic data.

High-Level Ab Initio Calculations

Methods like the W1X-1 composite method can be used to calculate the gas-phase standard
enthalpy of formation, entropy, and heat capacity of organosilicon compounds with high
accuracy.[1] These calculations involve determining the electronic structure of the molecule to a
very high level of theory and then applying corrections to arrive at accurate thermochemical
data.

Benson Group Additivity Method

The Benson group additivity method is an empirical approach that estimates thermodynamic
properties by summing the contributions of individual groups of atoms within a molecule.[9][10]
[11]

For t-butylsilane, ((CHs)sCSiHs), the groups are:

o One central quaternary carbon atom bonded to three methyl groups and one silicon atom: C-
(C)(Si)

o Three methyl groups bonded to the central carbon: 3 x C-(C)(H)s
e One silyl group bonded to the tertiary carbon: Si-(C)(H)s

The thermodynamic property (e.g., AfH°) is the sum of the values for each of these groups.
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Benson Group Additivity for t-Butylsilane
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Logical Diagram of the Benson Group Additivity Method

Conclusion

While experimental thermodynamic data for t-butylsilane is sparse, this guide outlines the
robust experimental and computational methodologies available for their determination. For
researchers and professionals in drug development and materials science, an understanding of
these techniques is essential for obtaining the reliable data needed for process modeling,
safety assessments, and advancing chemical synthesis. The combination of modern
computational chemistry and established experimental protocols provides a powerful toolkit for
characterizing the thermodynamic landscape of t-butylsilane and other important
organosilicon compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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